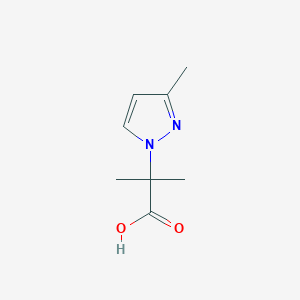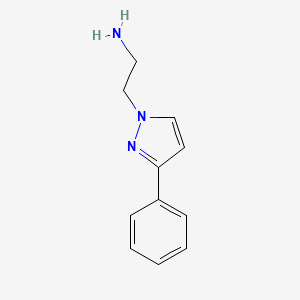
2-(3-Phenyl-pyrazol-1-yl)-ethylamine
Vue d'ensemble
Description
2-(3-Phenyl-pyrazol-1-yl)-ethylamine, also known as PEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PEA is a naturally occurring compound in the human body and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Properties
2-(3-Phenyl-pyrazol-1-yl)-ethylamine: and its derivatives exhibit promising antibacterial activity. In a study by Raj KC et al., certain pyrazole derivatives demonstrated potent anti-Gram-positive bacterial effects. These compounds were particularly active against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. Notably, they also displayed bactericidal action and effectively inhibited and eradicated Staphylococcus aureus and Enterococcus faecalis biofilms .
Biofilm Inhibition
The lead compounds derived from 2-(3-Phenyl-pyrazol-1-yl)-ethylamine were studied for their real-time biofilm inhibition using Bioscreen C. These compounds showed promise in preventing biofilm formation, which is crucial for combating persistent bacterial infections. Additionally, they outperformed conventional antibiotics like gentamycin and vancomycin in inhibiting S. aureus persisters .
Mechanism of Action
Flow cytometry and protein leakage assays revealed that the lead compounds likely act by permeabilizing the bacterial cell membrane. This unique mode of action contributes to their effectiveness against drug-resistant strains. Further exploration of this mechanism could inform novel antimicrobial drug development .
Antineoplastic Potential
While not directly related to antibacterial properties, it’s worth noting that pyrazole derivatives have also shown potential as antineoplastic agents. Further research could explore their use in cancer therapy .
Mécanisme D'action
Target of Action
The primary targets of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine are Staphylococcus aureus and Enterococcus faecalis , two groups of pathogens . These bacteria are responsible for a variety of infections, particularly in hospital settings .
Mode of Action
The compound interacts with its targets by permeabilizing the cell membrane . This process disrupts the normal function of the cell membrane, leading to bacterial death .
Biochemical Pathways
The compound’s ability to permeabilize the cell membrane suggests it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cellular homeostasis .
Result of Action
The compound exhibits bactericidal action, effectively killing Staphylococcus aureus and Enterococcus faecalis . It has also been shown to inhibit and eradicate biofilms formed by these bacteria . In addition, the compound is potent against S. aureus persisters .
Propriétés
IUPAC Name |
2-(3-phenylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZYXZSZKPQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-pyrazol-1-yl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



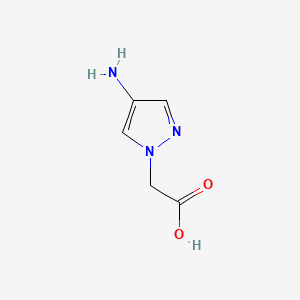

![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)




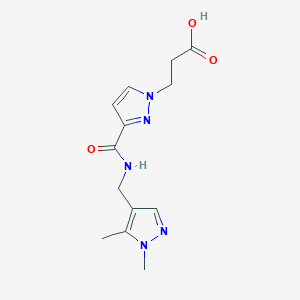
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)

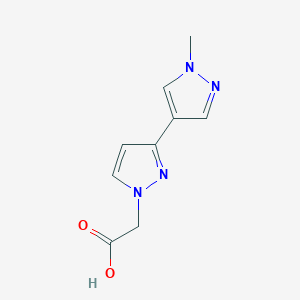

![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)
